[4-Methyl-2-(1-piperidinyl)-1,3-thiazol-5-yl]methanol
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Overview
Description
[4-Methyl-2-(1-piperidinyl)-1,3-thiazol-5-yl]methanol is a heterocyclic compound that features a thiazole ring substituted with a piperidine moiety and a hydroxymethyl group
Mechanism of Action
- The compound’s primary target is not explicitly mentioned in the available literature. However, we can explore related piperidine derivatives to gain insights. Piperidines are essential synthetic fragments for drug design and are present in various pharmaceutical classes and alkaloids . For our compound, we’ll consider potential protein targets involved in relevant pathways.
Target of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Methyl-2-(1-piperidinyl)-1,3-thiazol-5-yl]methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with 4-methylpiperidine in the presence of a suitable base, followed by the introduction of a hydroxymethyl group through a formylation reaction. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide or tetrahydrofuran to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis. Additionally, purification steps, including crystallization and chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[4-Methyl-2-(1-piperidinyl)-1,3-thiazol-5-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol or amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: [4-Methyl-2-(1-piperidinyl)-1,3-thiazol-5-yl]formaldehyde or [4-Methyl-2-(1-piperidinyl)-1,3-thiazol-5-yl]carboxylic acid.
Reduction: this compound or [4-Methyl-2-(1-piperidinyl)-1,3-thiazol-5-yl]amine.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
[4-Methyl-2-(1-piperidinyl)-1,3-thiazol-5-yl]methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
- [4-Methyl-2-(4-morpholinyl)-1,3-thiazol-5-yl]methanol
- [4-Methyl-2-(4-methyl-1-piperazinyl)-1,3-thiazol-5-yl]ethanone
- [4-(3-methyl-1-piperidinyl)methyl]-1,3-thiazol-2-amine
Uniqueness
[4-Methyl-2-(1-piperidinyl)-1,3-thiazol-5-yl]methanol is unique due to its specific combination of a piperidine moiety and a thiazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and potential therapeutic applications that may not be achievable with other similar compounds.
Properties
IUPAC Name |
(4-methyl-2-piperidin-1-yl-1,3-thiazol-5-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2OS/c1-8-9(7-13)14-10(11-8)12-5-3-2-4-6-12/h13H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSBAXBGEOYXOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2CCCCC2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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